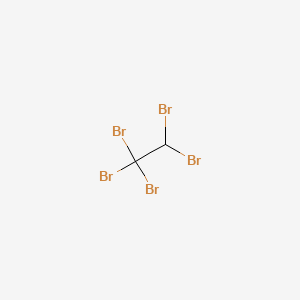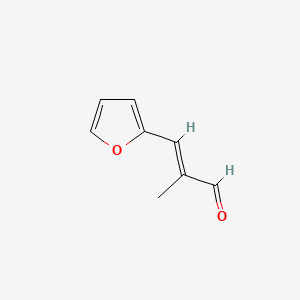
Titanio octadecanoato(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium octadecan-1-olate is an organometallic compound that belongs to the class of titanium alkoxides. It is characterized by the presence of titanium bonded to octadecan-1-ol, a long-chain fatty alcohol. This compound is known for its unique catalytic properties and is widely used in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
Titanium octadecan-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: It is explored for its antimicrobial properties and potential use in medical implants.
Industry: It is used in the production of high-performance materials such as coatings and adhesives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium octadecan-1-olate can be synthesized through the reaction of titanium tetrachloride with octadecan-1-ol. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of titanium tetrachloride in a suitable solvent such as toluene.
- Gradual addition of octadecan-1-ol to the solution while maintaining a controlled temperature.
- Stirring the mixture to ensure complete reaction and formation of titanium octadecan-1-olate.
Industrial Production Methods: Industrial production of titanium octadecan-1-olate follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions: Titanium octadecan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and octadecanoic acid.
Reduction: It can be reduced to form titanium metal and octadecan-1-ol.
Substitution: It can undergo substitution reactions where the octadecan-1-olate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various ligands such as phosphines and amines can be used under controlled conditions.
Major Products:
Oxidation: Titanium dioxide and octadecanoic acid.
Reduction: Titanium metal and octadecan-1-ol.
Substitution: Titanium complexes with different ligands.
Mecanismo De Acción
The mechanism of action of titanium octadecan-1-olate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to efficient catalysis .
Comparación Con Compuestos Similares
Titanium isopropoxide: Another titanium alkoxide used as a catalyst in organic synthesis.
Titanium butoxide: Similar in structure and used in the production of titanium dioxide.
Titanium ethoxide: Used in the synthesis of titanium-based materials.
Uniqueness: Titanium octadecan-1-olate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where non-polar environments are required .
Propiedades
Número CAS |
5128-29-0 |
|---|---|
Fórmula molecular |
C72H152O4Ti |
Peso molecular |
1129.8 g/mol |
Nombre IUPAC |
octadecan-1-ol;titanium |
InChI |
InChI=1S/4C18H38O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*19H,2-18H2,1H3; |
Clave InChI |
RMDNPYIISLAEMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].[Ti+4] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.[Ti] |
Key on ui other cas no. |
51040-26-7 5128-29-0 |
Pictogramas |
Flammable |
Números CAS relacionados |
5128-29-0 51040-26-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



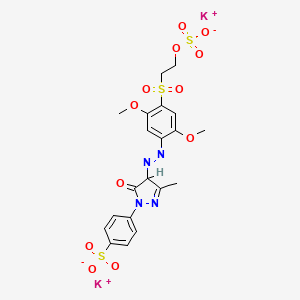
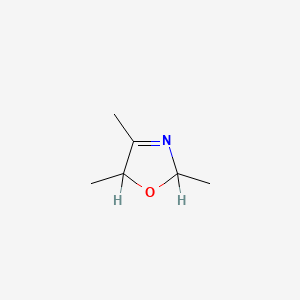
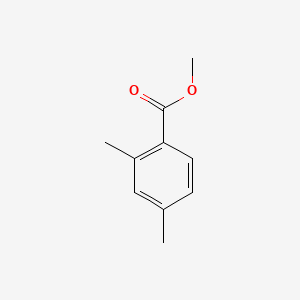

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)
